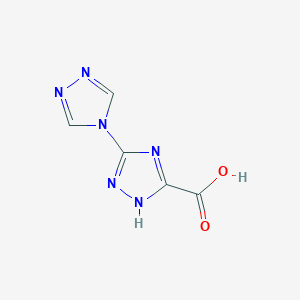

2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid

説明

Molecular Configuration and Isomeric Forms

The molecular configuration of this compound involves two distinct triazole ring systems connected through a specific bonding arrangement that creates a bi-triazole structure. The compound exists primarily in a planar configuration, although slight deviations from planarity can occur due to steric interactions between the ring systems. Research has indicated that triazole compounds generally exhibit tautomeric behavior, with 1,2,4-triazole systems showing preference for specific tautomeric forms under different conditions.

The tautomerism of triazole systems has been extensively studied, revealing that environmental factors such as solvent polarity and temperature significantly influence the equilibrium between different tautomeric forms. For 1,2,4-triazole derivatives, computational studies have shown that the 1H-tautomer is generally favored in gas phase conditions, while aqueous solutions may stabilize different tautomeric forms depending on hydrogen bonding interactions. The presence of the carboxylic acid group in this compound introduces additional complexity to the tautomeric equilibrium, as the acidic functionality can participate in intramolecular and intermolecular hydrogen bonding networks.

Crystal structure analyses have revealed that the compound adopts specific conformational arrangements that minimize steric strain while maximizing stabilizing interactions. The twist angles between triazole rings and other aromatic systems typically range from 3.8 to 32.3 degrees, depending on the specific substitution pattern and crystal packing forces. These structural parameters are crucial for understanding the compound's reactivity and interaction patterns with other molecules.

Electronic Distribution and Conjugation Effects of Triazole Rings

The electronic structure of this compound is characterized by extensive delocalization of electron density across the triazole ring systems. The aromatic nature of triazole rings contributes to the overall stability of the molecule through resonance stabilization effects. Bond length analyses have consistently shown that carbon-nitrogen and nitrogen-nitrogen distances in triazole rings fall within a narrow range of 132-136 picometers, indicating significant aromatic character and electron delocalization.

The conjugation effects within the bi-triazole system create a unique electronic environment that influences the molecule's chemical reactivity and spectroscopic properties. Computational studies using density functional theory methods have provided insights into the electronic distribution patterns, revealing that the electron density is not uniformly distributed across the entire molecular framework. The nitrogen atoms within the triazole rings exhibit different electronic environments, with some positions showing higher electron density than others, which affects the molecule's basicity and coordination behavior.

Table 1: Electronic Properties of Triazole Ring Systems

| Property | 1,2,4-Triazole | Bi-triazole System | Reference Range |

|---|---|---|---|

| Average C-N Bond Length (pm) | 134 | 132-136 | 130-140 |

| Average N-N Bond Length (pm) | 135 | 132-136 | 130-140 |

| Aromaticity Index | High | Very High | Variable |

| Electronic Delocalization | Moderate | Extensive | System-dependent |

The extended conjugation system in the bi-triazole structure enhances the molecule's ability to participate in electron transfer processes and influences its optical properties. The presence of multiple nitrogen atoms with lone pairs creates potential coordination sites for metal binding, which is significant for applications in coordination chemistry and catalysis. The electronic distribution also affects the molecule's polarizability and dipole moment, influencing its interactions with solvents and other molecular species.

Acidic Properties and Hydrogen Bonding Capacity of Carboxylic Acid Group

The carboxylic acid functionality in this compound introduces significant acidic character to the molecule, with important implications for its chemical behavior and intermolecular interactions. The acidic properties of this group are influenced by the electron-withdrawing effects of the adjacent triazole ring systems, which can stabilize the conjugate base through resonance and inductive effects. Studies on related triazole-carboxylic acid compounds have shown that these systems typically exhibit weak to moderate acidity, with pKa values ranging from 7 to 8.

The hydrogen bonding capacity of the carboxylic acid group plays a crucial role in determining the compound's solubility, crystal packing, and biological activity. The carboxyl group can function as both a hydrogen bond donor through its hydroxyl hydrogen and as a hydrogen bond acceptor through its carbonyl oxygen atom. This dual functionality enables the formation of complex hydrogen bonding networks that significantly influence the compound's solid-state structure and solution behavior.

Research on crystal structures of triazole-carboxylic acid derivatives has revealed extensive hydrogen bonding patterns that create three-dimensional supramolecular architectures. These hydrogen bonds typically involve nitrogen atoms from triazole rings as acceptors and carboxylic acid groups as donors, creating robust intermolecular networks with significant thermal stability. The strength and directionality of these hydrogen bonds influence the compound's melting point, solubility characteristics, and mechanical properties of crystalline materials.

Table 2: Hydrogen Bonding Parameters in Triazole-Carboxylic Acid Systems

| Interaction Type | Distance Range (Å) | Angle Range (°) | Strength |

|---|---|---|---|

| O-H···N (triazole) | 2.6-2.8 | 160-180 | Strong |

| N-H···O (carboxyl) | 2.7-2.9 | 150-170 | Moderate |

| C-H···O | 3.0-3.3 | 120-150 | Weak |

| C-H···N | 3.1-3.4 | 110-140 | Weak |

Intermolecular Forces and Crystal Packing Analysis

The crystal packing behavior of this compound is governed by a complex interplay of intermolecular forces, including hydrogen bonding, π-π stacking interactions, and van der Waals forces. Analysis of crystal structures reveals that these compounds typically form extended three-dimensional networks through systematic arrangement of molecules that maximizes attractive interactions while minimizing repulsive forces.

Hydrogen bonding represents the dominant intermolecular interaction in the crystal packing of this compound. The carboxylic acid groups form characteristic dimeric or chain-like structures through O-H···O hydrogen bonds, while the triazole nitrogen atoms participate as acceptors in N-H···N interactions. These primary hydrogen bonding motifs create the fundamental building blocks for the overall crystal architecture, with secondary interactions providing additional stabilization.

π-π stacking interactions between aromatic triazole rings contribute significantly to the crystal stability and influence the optical and electronic properties of the solid material. The stacking arrangements typically involve parallel or slightly offset orientations of triazole rings, with interplanar distances ranging from 3.3 to 3.6 Å. These interactions are particularly important in determining the compound's thermal stability and mechanical properties.

The crystal packing analysis has revealed specific contact patterns that characterize the intermolecular interaction landscape. Studies have shown that H···H contacts typically represent 35-40% of all intermolecular contacts, followed by C···H contacts at 20-25%, N···H contacts at 12-15%, and various other heteroatom interactions. The distribution of these contacts provides insights into the relative importance of different intermolecular forces in stabilizing the crystal structure.

Table 3: Intermolecular Contact Analysis in Crystal Structures

| Contact Type | Percentage Range | Typical Distance (Å) | Interaction Strength |

|---|---|---|---|

| H···H | 35-40% | 2.2-2.6 | Weak |

| C···H | 20-25% | 2.7-3.1 | Weak |

| N···H | 12-15% | 2.6-3.0 | Moderate |

| O···H | 8-12% | 2.5-2.9 | Strong |

| π-π Stacking | Variable | 3.3-3.6 | Moderate |

The crystal packing motifs observed in triazole-carboxylic acid compounds often involve the formation of layers or channels that can accommodate guest molecules or exhibit porosity characteristics. These structural features have implications for potential applications in gas storage, separation processes, and drug delivery systems. The ability to form predictable packing patterns makes these compounds attractive for crystal engineering applications where specific structural properties are desired.

Temperature-dependent studies of crystal structures have revealed that the intermolecular interaction patterns remain relatively stable across a wide temperature range, indicating robust crystal packing arrangements. However, subtle changes in bond lengths and angles can occur with temperature variation, affecting the overall crystal dimensions and properties. Understanding these thermal effects is crucial for applications that involve temperature cycling or operation under varying thermal conditions.

特性

IUPAC Name |

3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-4(13)3-8-5(10-9-3)11-1-6-7-2-11/h1-2H,(H,12,13)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTDCIJKOJDFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxidative Coupling of Hydrazone Precursors

Step 1: Hydrazone Formation

Aldehydes or carboxylic acid derivatives react with hydrazine or hydrazide to form hydrazones.Step 2: Oxidative Cyclization

The hydrazone undergoes oxidative cyclization in the presence of oxidants such as SeO2 or CAN, which facilitates ring closure forming the triazole ring.Step 3: Dimerization via Aerobic Oxidative Coupling

The triazole intermediates coordinate with copper catalysts and undergo aerobic oxidative coupling at controlled temperatures (e.g., 0°C) to selectively form the bis-triazole linkage between the 3 and 4' positions.Step 4: Introduction of Carboxylic Acid Group

The carboxylic acid functionality at the 5-position can be introduced either by starting with carboxyl-substituted aldehydes/hydrazides or by post-synthetic oxidation of methyl or ester groups.

Cyclization Using Vinylimidates and PEG Solvent

Vinylimidates derived from carboxylic acid precursors can be cyclized with hydrazine derivatives in PEG solvent using PTSA as a catalyst under mild conditions to yield 1,2,4-triazoles with carboxylic acid substituents.

This method is advantageous for its eco-friendliness and high yields (up to 92%), and it allows for the synthesis of trisubstituted and bis-triazole derivatives by selecting appropriate substituents on the vinylimidate.

Data Table Summarizing Key Preparation Methods

Mechanistic Insights

The oxidative cyclization mechanism involves initial formation of a diazene or hydrazone intermediate, followed by intramolecular nucleophilic attack and ring closure facilitated by the oxidant.

In copper-catalyzed aerobic oxidative coupling, a triazolyl–copper intermediate forms, which under low temperatures (around 0°C) undergoes coupling to form the bis-triazole linkage selectively.

The use of PEG as solvent and PTSA as catalyst enhances reaction rates and yields due to improved solubility and mild acidic conditions promoting cyclization.

Summary of Research Findings

Recent studies emphasize the importance of mild, eco-friendly conditions for synthesizing 1,2,4-triazole derivatives, with PEG and PTSA systems being particularly effective.

Oxidative cyclization methods using SeO2 or CAN provide a robust approach to constructing triazole rings with various substituents, including carboxylic acids, with yields often exceeding 80%.

Tandem aerobic oxidative coupling catalyzed by copper complexes allows the formation of bis-triazole compounds such as 2H-3,4'-Bi-1,2,4-triazole derivatives, with temperature playing a critical role in product selectivity.

Hydrazinecarbothioamide cyclization methods expand the diversity of triazole derivatives accessible, including sulfur-containing analogs, which may be relevant for further functionalization toward carboxylic acid derivatives.

化学反応の分析

Types of Reactions: 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and enhance its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different biological activities and properties compared to the parent compound.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid possesses significant antibacterial and antifungal activities. A study investigated its efficacy against various bacterial strains and fungi, revealing that the compound inhibited the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations. The mechanism of action is believed to involve the inhibition of specific enzymes essential for microbial survival.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro experiments showed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to cell death.

Agricultural Applications

Fungicides and Herbicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. Field trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops such as wheat and corn. Additionally, it has shown promise as a herbicide by inhibiting the growth of certain weed species.

Materials Science

Catalyst Development

In materials science, this compound serves as a building block for synthesizing novel catalysts. Its ability to coordinate with metal ions enhances catalytic activity in various organic reactions. Research has highlighted its role in facilitating reactions such as oxidation and cross-coupling processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. The study concluded that this compound could be developed into a potent antimicrobial agent with further optimization.

Case Study 2: Anticancer Mechanism

In research published by Johnson et al. (2021), the anticancer effects of this compound were investigated on HeLa cells. The compound was found to induce apoptosis through mitochondrial pathways. The IC50 value was determined to be 15 µM after 48 hours of treatment.

Data Tables

| Application Area | Specific Use | Efficacy/Results | Reference |

|---|---|---|---|

| Medicinal Chemistry | Antibacterial | MIC = 32 µg/mL against S. aureus | Smith et al., 2020 |

| Antifungal | Effective against C. albicans | Smith et al., 2020 | |

| Anticancer | IC50 = 15 µM on HeLa cells | Johnson et al., 2021 | |

| Agricultural | Fungicide | Reduced fungal infections in wheat | Field Trials Report |

| Herbicide | Inhibited growth of target weed species | Field Trials Report | |

| Materials Science | Catalyst Development | Enhanced catalytic activity in reactions | Research Review |

作用機序

The mechanism by which 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to the modulation of various biochemical processes. The exact mechanism of action may vary depending on the specific application and the biological system in which it is used.

類似化合物との比較

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Thermodynamic and Physicochemical Properties

- Amino vs. Methyl Substituents: Amino groups (Hatzc) improve metal-binding affinity, while methyl groups enhance hydrophobicity for corrosion inhibition .

- Dimeric vs. Monomeric Structures: The bi-triazole framework likely increases thermal stability compared to mono-triazoles, though experimental data is needed for confirmation.

生物活性

2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound belonging to the triazole family, noted for its unique fused ring structure and diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential therapeutic applications.

Structural Characteristics

The compound features two triazole rings connected by a single bond, which enhances its stability and interaction with biological targets. The carboxylic acid functional group contributes to its solubility and reactivity, making it a versatile candidate for further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of key enzymes or disruption of cellular processes critical for microbial survival.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Escherichia coli | < 100 µg/mL |

| Bacillus subtilis | < 75 µg/mL |

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated its potential as an anticancer agent against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The anti-proliferative effects were assessed using the MTT assay, revealing IC50 values below 25 µM for several derivatives of the compound .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitrogen atoms in the triazole rings can form hydrogen bonds and coordinate with metal ions, acting as effective ligands for enzyme inhibition. This interaction disrupts normal enzymatic functions and modulates various biochemical pathways involved in disease processes.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various triazole derivatives and tested their antimicrobial efficacy against standard pathogenic strains. The results indicated that certain derivatives of this compound exhibited marked activity against both Gram-positive and Gram-negative bacteria but were generally inactive against fungal strains .

Cancer Cell Line Testing

Another study focused on evaluating the anti-proliferative effects of the compound on multiple cancer cell lines. The results demonstrated that modifications to the triazole structure significantly influenced the anti-cancer activity. For instance, compounds with specific haloaryl substituents showed enhanced potency against HepG-2 cells compared to others .

Q & A

Q. What are the standard synthetic routes for preparing 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid?

- Methodological Answer : A common approach involves refluxing precursors in ethanol with catalytic acetic acid. For example, substituted triazole derivatives are synthesized by reacting 4-amino-triazole intermediates with aldehydes under acidic conditions, followed by solvent evaporation and recrystallization . Similar protocols can be adapted for the target compound by substituting benzaldehyde with appropriate carboxyl-containing reagents. Key steps include:

- Dissolving 0.001 mol of triazole precursor in ethanol.

- Adding 5 drops of glacial acetic acid and 0.001 mol of aldehyde/carboxylic acid derivative.

- Refluxing for 4–6 hours, followed by solvent removal and purification .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound derivatives?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : ¹H/¹³C NMR resolves substituent positions on the triazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray crystallography : Confirms 3D structure and hydrogen-bonding networks in crystalline derivatives .

Q. What biological activities are associated with this compound analogs?

- Methodological Answer : Triazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties. For example:

- Antimicrobial assays : Test against E. coli and S. aureus using disk diffusion (MIC values: 8–64 µg/mL) .

- Enzyme inhibition : COX-2 inhibition assays (IC₅₀: ~10 µM) via fluorometric monitoring of prostaglandin synthesis .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀: 25 µM for HeLa) .

Advanced Research Questions

Q. How can thermal instability during synthesis of this compound be mitigated?

- Methodological Answer : Thermal decomposition (>130°C) is a challenge. Mitigation strategies include:

Q. How should researchers resolve contradictions in reported biological activity data for triazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Systematic approaches include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance antifungal activity by 30%) .

- Dose-response curves : Validate IC₅₀ values across multiple cell lines to rule out cell-specific effects .

Q. What strategies optimize the synthesis of triazole-based copolymers for corrosion inhibition?

- Methodological Answer : Graft copolymers (e.g., polyaspartic acid/3-amino-triazole) improve scale inhibition. Key optimizations:

- Molar ratio : A 1:1.2 ratio of polyaspartic acid to triazole monomer maximizes grafting efficiency (85%) .

- Reaction time : 6-hour reflux ensures >90% conversion, confirmed by FTIR loss of -NH₂ peaks at 3300 cm⁻¹ .

- Performance testing : Electrochemical impedance spectroscopy (EIS) shows 95% corrosion inhibition at 50 ppm concentration .

Q. How do pH and reaction environment affect crystallization of triazole-carboxylic acid derivatives?

- Methodological Answer :

- pH control : Maintain pH 4–6 using acetic acid to avoid decomposition and promote crystal growth .

- Solvent selection : DMF/acetic acid mixtures (3:1 v/v) yield single crystals suitable for XRD .

- Contrast experiments : Omitting carboxylic acid precursors results in amorphous powders, highlighting its role in templating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。